molecular formula C19H30N2O2 B4754128 1'-(3,4-dimethoxybenzyl)-1,4'-bipiperidine

1'-(3,4-dimethoxybenzyl)-1,4'-bipiperidine

Cat. No. B4754128
M. Wt: 318.5 g/mol
InChI Key: WGRHTLDTHXQIRM-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-1,4'-bipiperidine, commonly known as DMMDA, is a psychoactive drug that belongs to the class of hallucinogens. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA is a derivative of MMDA, a similar compound that was also synthesized by Shulgin.

Mechanism of Action

The exact mechanism of action of DMMDA is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. DMMDA is thought to bind to this receptor and activate it, leading to the hallucinogenic effects observed.
Biochemical and Physiological Effects:
DMMDA has been found to produce a range of effects on the body, including changes in perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. These effects are similar to those observed with other hallucinogens.

Advantages and Limitations for Lab Experiments

One advantage of using DMMDA in lab experiments is its potency. It is a highly potent hallucinogen, which means that small amounts can produce significant effects. This makes it useful for studying the structure-activity relationship of hallucinogens. However, one limitation of using DMMDA is its limited availability. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on DMMDA. One area of interest is the development of new drugs based on its structure. By studying the structure-activity relationship of DMMDA and other hallucinogens, researchers may be able to develop new drugs with similar effects but fewer side effects. Another area of interest is the use of DMMDA in the treatment of psychiatric disorders. Some studies have suggested that hallucinogens may be useful in treating conditions such as depression and anxiety. Further research is needed to explore this potential therapeutic use of DMMDA.
Conclusion:
In conclusion, DMMDA is a psychoactive drug that has been used in scientific research to study the effects of hallucinogens on the central nervous system. It is a highly potent hallucinogen that acts on the serotonin receptors in the brain. DMMDA has been found to produce a range of effects on the body, including changes in perception, mood, and thought processes. While it has limitations in terms of availability, it remains an important tool for studying the structure-activity relationship of hallucinogens and exploring potential therapeutic uses.

Scientific Research Applications

DMMDA has been used in scientific research to study its effects on the central nervous system. It has been found to have hallucinogenic properties similar to other drugs in the same class, such as LSD and psilocybin. DMMDA has also been used to study the structure-activity relationship of hallucinogens, which is important for the development of new drugs in this class.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-22-18-7-6-16(14-19(18)23-2)15-20-12-8-17(9-13-20)21-10-4-3-5-11-21/h6-7,14,17H,3-5,8-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRHTLDTHXQIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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